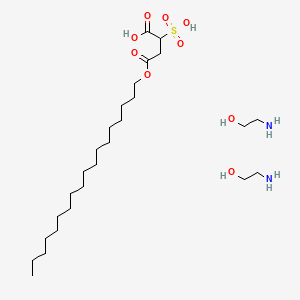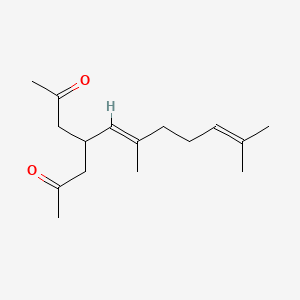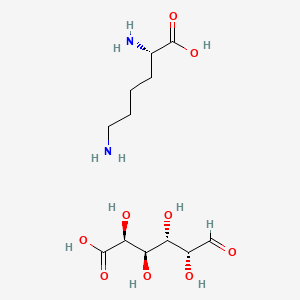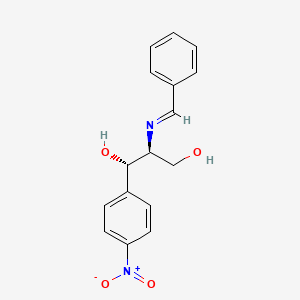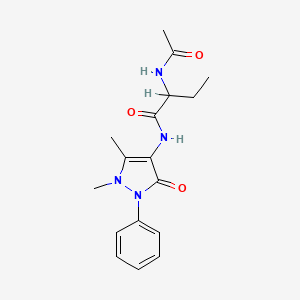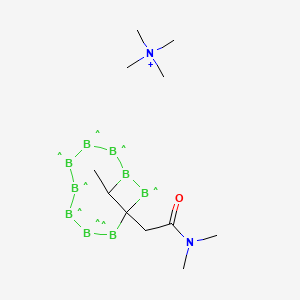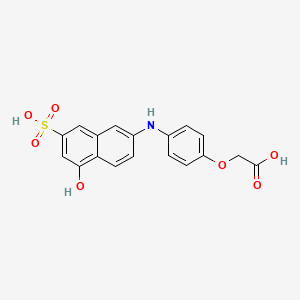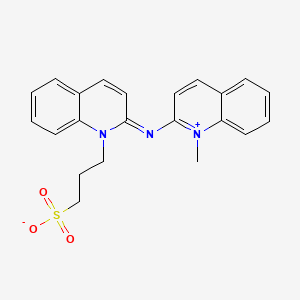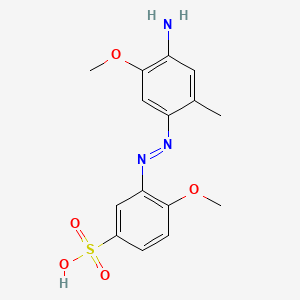
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid is an organic compound known for its vibrant color and applications in various industries. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used as a dye due to its ability to impart vivid colors to materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-methoxybenzenesulphonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonic acid
- 4-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid
- 2-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid
Uniqueness
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid stands out due to its specific substitution pattern on the aromatic rings, which imparts unique chemical and physical properties. Its methoxy and sulfonic acid groups enhance its solubility and stability, making it particularly useful in various applications compared to its analogs.
Propriétés
Numéro CAS |
74173-53-8 |
|---|---|
Formule moléculaire |
C15H17N3O5S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C15H17N3O5S/c1-9-6-11(16)15(23-3)8-12(9)17-18-13-7-10(24(19,20)21)4-5-14(13)22-2/h4-8H,16H2,1-3H3,(H,19,20,21) |
Clé InChI |
BBFLXBAKDDPDIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


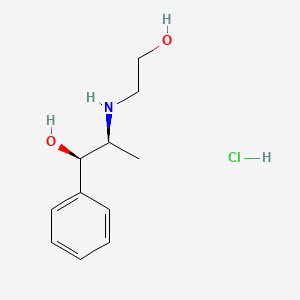
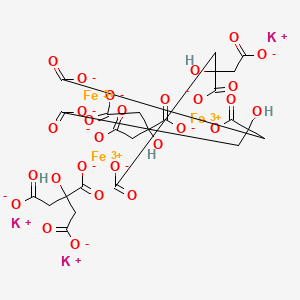
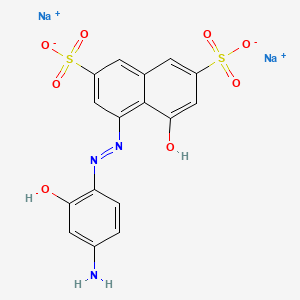
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

